molecular formula C17H13ClN2O4 B7747859 3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione

3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B7747859
M. Wt: 344.7 g/mol
InChI Key: LBPPOUHZJXBJQU-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of substituents: The chloro, hydroxyanilino, and methoxyphenyl groups are introduced through various substitution reactions, often involving halogenation, nitration, and subsequent reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Catalysts and solvents: To enhance reaction rates and yields.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and biological pathways.

    Medicine: As a potential drug candidate for treating diseases.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyaniline derivatives: Known for their biological activity.

    Methoxyphenyl pyrroles: Used in medicinal chemistry.

    Chlorinated pyrroles: Studied for their chemical reactivity.

Uniqueness

3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-24-13-8-4-11(5-9-13)20-16(22)14(18)15(17(20)23)19-10-2-6-12(21)7-3-10/h2-9,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPOUHZJXBJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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